N-[4-({[(THIOPHEN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]BENZAMIDE
Overview
Description
N-[4-({[(THIOPHEN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]BENZAMIDE is a complex organic compound that features a thiophene ring, a formamido group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[(THIOPHEN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]BENZAMIDE typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Formamido Group: The formamido group can be introduced through a formylation reaction, where a formylating agent reacts with an amine.
Coupling with Benzamide: The final step involves coupling the thiophene derivative with a benzamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[4-({[(THIOPHEN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]BENZAMIDE can undergo various types of chemical reactions:
Reduction: The formamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
N-[4-({[(THIOPHEN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs due to its potential biological activities, such as anticancer and anti-inflammatory properties.
Materials Science: The thiophene ring in the compound makes it suitable for use in organic semiconductors and organic light-emitting diodes (OLEDs).
Biological Research: It can be used to study the interactions of thiophene-based compounds with biological targets, providing insights into their mechanism of action.
Mechanism of Action
The mechanism of action of N-[4-({[(THIOPHEN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting their activity. The formamido and benzamide groups can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(thiophen-2-yl)nicotinamide: This compound also features a thiophene ring and has been studied for its fungicidal activity.
Thiophene-based drugs: Compounds like suprofen and articaine, which contain thiophene rings, are used as nonsteroidal anti-inflammatory drugs and dental anesthetics, respectively.
Uniqueness
N-[4-({[(THIOPHEN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]BENZAMIDE is unique due to its combination of a thiophene ring, formamido group, and benzamide moiety. This unique structure provides it with a distinct set of chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-[(4-benzamidophenyl)carbamothioyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S2/c23-17(13-5-2-1-3-6-13)20-14-8-10-15(11-9-14)21-19(25)22-18(24)16-7-4-12-26-16/h1-12H,(H,20,23)(H2,21,22,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCVUFZMFVPGTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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